molecular formula C12H10ClN3O B1230729 1-(3-Chlorophenyl)-3-pyridin-4-ylurea

1-(3-Chlorophenyl)-3-pyridin-4-ylurea

货号: B1230729
分子量: 247.68 g/mol
InChI 键: QGFXRTDUZHCUGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(3-Chlorophenyl)-3-pyridin-4-ylurea is a synthetic phenylurea derivative of interest in scientific research. Compounds within the phenylurea class are extensively studied for their diverse biological activities . Notably, analogous molecules, such as forchlorfenuron (CPPU), are known to exhibit potent cytokinin-like activity, functioning as plant growth regulators that can influence cell division, fruit development, and crop yield . This structural similarity makes this compound a valuable scaffold for investigating new agrochemicals and studying plant physiology . Furthermore, diarylurea cores are found in molecules investigated for other biological applications, including the modulation of enzyme activity, such as Raf-1 kinase inhibition . The molecular structure, characterized by the urea bridge linking a 3-chlorophenyl ring to a pyridinyl ring, allows for specific intermolecular interactions, such as hydrogen bonding, which are critical for binding with biological targets . This product is provided for research purposes within the fields of chemical biology, agrochemistry, and pharmaceutical sciences. It is intended for use by qualified laboratory professionals. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

属性

分子式

C12H10ClN3O

分子量

247.68 g/mol

IUPAC 名称

1-(3-chlorophenyl)-3-pyridin-4-ylurea

InChI

InChI=1S/C12H10ClN3O/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10/h1-8H,(H2,14,15,16,17)

InChI 键

QGFXRTDUZHCUGA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=NC=C2

规范 SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=NC=C2

溶解度

35.9 [ug/mL]

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-(2-Chloropyridin-4-yl)-3-phenylurea ()
  • Structure : Urea with a 2-chloropyridin-4-yl group and a phenyl substituent.
  • Key Differences :
    • Chlorine is positioned on the pyridine ring (C2) instead of the phenyl ring.
    • Pyridin-4-yl vs. phenyl group on the urea nitrogen.
  • The phenyl group may enhance lipophilicity, affecting bioavailability .
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane ()
  • Structure : Diazepane core with a 3-chlorophenyl-substituted pyrazole.
  • Key Differences :
    • Diazepane and pyrazole moieties replace the urea backbone.
    • Targets serotonin receptors (5-HT7R) with high selectivity over other 5-HTR subtypes.
  • Implications :
    • The diazepane-pyrazole scaffold likely enhances conformational flexibility, improving receptor selectivity.
    • Demonstrates the importance of heterocyclic cores in modulating receptor affinity .
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate ()
  • Structure : Phosphonate ester with a 3-chlorophenyl-trifluoroethyl chain.
  • Trifluoroethyl group increases electronegativity and metabolic resistance.
  • Implications: Likely used in agrochemicals or organophosphorus chemistry rather than therapeutics due to reactivity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target Selectivity/Affinity Potential Applications
1-(3-Chlorophenyl)-3-pyridin-4-ylurea Urea 3-Cl phenyl, pyridin-4-yl Not reported N/A CNS disorders, kinase inhibition (hypothetical)
1-(2-Chloropyridin-4-yl)-3-phenylurea Urea 2-Cl pyridin-4-yl, phenyl Not reported N/A Research chemical
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane Diazepane-pyrazole 3-Cl phenyl, pyrazole, diazepane 5-HT7R High selectivity over 5-HTRs Neurological therapies
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate Phosphonate 3-Cl phenyl, trifluoroethyl, phosphonate N/A N/A Agrochemicals

Key Research Findings

  • Substituent Positioning :
    • Chlorine placement (e.g., phenyl vs. pyridine) significantly impacts electronic and steric properties. For example, 2-chloropyridin-4-yl in may enhance π-π stacking compared to 3-chlorophenyl .
  • Scaffold Flexibility :
    • Diazepane-pyrazole derivatives () exhibit superior receptor selectivity due to conformational adaptability, whereas rigid urea backbones may favor specific hydrogen-bonding interactions .
  • Functional Group Effects :
    • Phosphonate esters () prioritize reactivity over target specificity, limiting therapeutic utility compared to urea-based analogs .

准备方法

Table 1: Comparative Solvent Performance in Isocyanate-Amine Coupling

SolventDielectric ConstantYield (%)*Purity (%)
DCM8.9378–85≥95
Toluene2.3882–88≥97
THF7.5265–7290–93
Acetonitrile37.570–7591–94
*Yields reported for 1-(3-chlorophenyl)-3-pyridin-3-ylurea synthesis

The higher yields in toluene correlate with its ability to stabilize transition states through non-polar interactions while minimizing side reactions.

Multi-Step Synthesis via Intermediate Formation

Complex urea derivatives often require precursor synthesis before final coupling. A notable example from the literature involves sulphamic acid-catalyzed cyclization for related triazolopyridine-urea hybrids.

Key Observations:

  • Sulphamic acid enables recyclable catalysis (4 cycles without activity loss)

  • Overall yields reach 84.6% for complex hybrids

  • Methodology avoids hazardous catalysts (H2SO4, PPA)

Alternative Methodologies and Optimization Strategies

Microwave-Assisted Acceleration

Microwave irradiation (150–200 W) dramatically reduces reaction times:

Table 2: Conventional vs. Microwave Synthesis Comparison*

ParameterConventionalMicrowave
Time (hours)6–120.5–1
Yield (%)78–8882–90
Energy ConsumptionHighLow
*Data extrapolated from similar urea syntheses

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.58 (s, 1H, pyridine H-2)

  • δ 8.34 (d, J = 5.2 Hz, 1H, pyridine H-6)

  • δ 7.92 (m, 2H, aromatic CH)

  • δ 7.45–7.32 (m, 3H, chlorophenyl protons)

IR (KBr) :

  • 3320 cm⁻¹ (N-H stretch)

  • 1645 cm⁻¹ (C=O urea carbonyl)

  • 1540 cm⁻¹ (C-N vibration)

Chromatographic Purity Assessment

HPLC conditions for related compounds:

  • Column: C18 (250 × 4.6 mm, 5 µm)

  • Mobile phase: MeCN/H2O (70:30) + 0.1% TFA

  • Flow rate: 1.0 mL/min

  • Retention time: 6.8–7.2 minutes

常见问题

Q. What are the recommended synthetic strategies for preparing 1-(3-Chlorophenyl)-3-pyridin-4-ylurea, and how can purity be optimized?

A common approach involves coupling 3-chlorophenyl isocyanate with 4-aminopyridine under anhydrous conditions. Key steps include:

  • Reagent selection : Use a base like triethylamine to catalyze the urea bond formation .
  • Solvent optimization : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor reactions via thin-layer chromatography (TLC) or HPLC to confirm completion .

Q. How should researchers characterize the molecular structure of this compound?

Use a combination of spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and urea linkage. The pyridinyl proton signals typically appear downfield (~8.5–9.0 ppm) .
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in a solvent like DCM/hexane. Compare bond lengths/angles with similar urea derivatives (e.g., C=O bond ~1.23 Å) .
  • Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • In vitro kinase inhibition : Screen against kinase panels (e.g., DAPK1) using fluorescence-based assays (see for methodology) .
  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

  • Functional selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy for urea derivatives .
  • Basis sets : Apply 6-311++G(d,p) for geometry optimization and vibrational frequency calculations .
  • Charge distribution : Analyze electrostatic potential maps to predict hydrogen-bonding sites (e.g., urea NH groups) for target interactions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Reevaluate solvation effects : Include implicit solvent models (e.g., PCM) in DFT calculations to mimic physiological conditions .
  • Conformational sampling : Perform molecular dynamics (MD) simulations to identify dominant binding conformations missed in static models .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and compare with docking scores .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Substituent variation : Replace the 3-chlorophenyl group with fluorophenyl or methylpyridinyl moieties to modulate lipophilicity and target engagement .
  • Bioisosteric replacement : Substitute the urea linkage with thiourea or sulfonamide groups to improve metabolic stability .
  • Pharmacophore mapping : Overlay active/inactive derivatives to identify critical hydrogen-bond donors/acceptors .

Q. What advanced techniques quantify intermolecular interactions in crystalline forms of this compound?

  • Hirshfeld surface analysis : Visualize close contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer software .
  • DSC/TGA : Determine thermal stability and polymorph transitions via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
  • Synchrotron XRD : High-resolution data collection at <100 K to resolve disorder in the pyridinyl or chlorophenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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